nor-NOHA (acetate)

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nor-NOHA acetate has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Investigated for its role in modulating immune responses and cellular metabolism.

Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents.

Wirkmechanismus

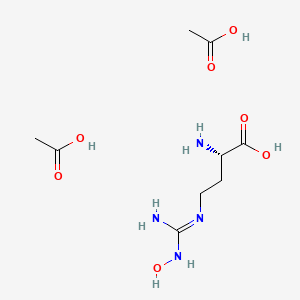

Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of nor-NOHA acetate is the manganese cluster within the active site of arginase. By binding to this cluster, nor-NOHA acetate prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .

Similar Compounds:

- Nω-Hydroxy-L-arginine (NOHA)

- α-Difluoromethylornithine (DMFO)

- Boron-based amino acid derivatives

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, nor-NOHA acetate is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, nor-NOHA acetate does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Safety and Hazards

Zukünftige Richtungen

Arginase inhibitors, such as nor-NOHA, are promising therapeutic class for the treatment of many disorders. Despite their promising therapeutic potential, little is known about pharmacokinetics and pharmacodynamics of some of these agents . Therefore, extra caution should be considered before extrapolating these studies to human .

Biochemische Analyse

Biochemical Properties

nor-NOHA acetate plays a significant role in biochemical reactions. It interacts with arginase, an enzyme that catalyzes the hydrolysis of arginine into urea and L-ornithine . nor-NOHA acetate acts as a potent inhibitor of this enzyme, particularly in rat liver arginase and mouse macrophages .

Cellular Effects

nor-NOHA acetate influences cell function by inhibiting arginase activity. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, nor-NOHA acetate exerts its effects by binding to arginase and inhibiting its activity . This interaction prevents the conversion of arginine into urea and L-ornithine, thereby influencing gene expression and cellular metabolism .

Metabolic Pathways

nor-NOHA acetate is involved in the metabolic pathway of arginine. By inhibiting arginase, it prevents the conversion of arginine into urea and L-ornithine . This can affect metabolic flux and metabolite levels.

Transport and Distribution

Given its role as an arginase inhibitor, it may interact with transporters or binding proteins involved in arginine metabolism .

Subcellular Localization

Given its role in arginine metabolism, it may be localized to compartments or organelles involved in this metabolic pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield nor-NOHA acetate .

Industrial Production Methods: Industrial production of nor-NOHA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions: Nor-NOHA acetate primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The inhibition of arginase by nor-NOHA acetate is typically studied under hypoxic conditions. Common reagents used in these studies include various buffers to maintain pH and solvents like dimethyl sulfoxide (DMSO) for solubilization .

Major Products Formed: The primary product of the reaction between nor-NOHA acetate and arginase is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of arginase, leading to decreased hydrolysis of L-arginine to L-ornithine and urea .

Eigenschaften

IUPAC Name |

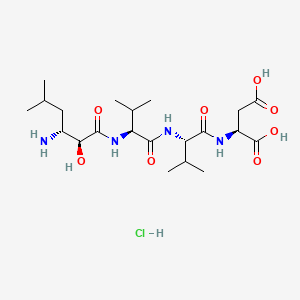

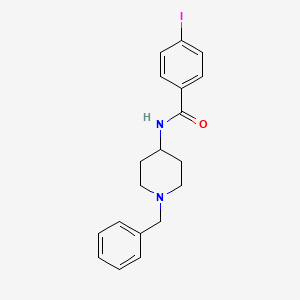

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)